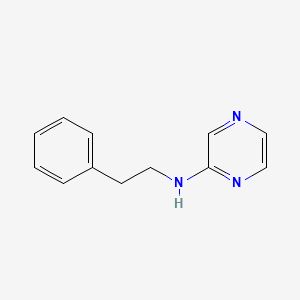
N-phenethyl-2-pyrazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-phenethyl-2-pyrazinamine” are not available, there are general methods for synthesizing pyrazinamide analogues . For instance, one method involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis Inhibition
N-phenethyl-2-pyrazinamine derivatives, like pyrazinamide, have been identified as inhibitors of ethylene biosynthesis in plants. This effect is achieved through the suppression of the activity of 1-aminocyclopropane-1-carboxylic acid oxidase, which catalyzes the final step in ethylene formation. Such properties suggest potential applications in regulating plant metabolism and reducing postharvest loss of fruits and flowers by delaying ripening and senescence (Sun et al., 2017).
Antituberculosis Activity
This compound derivatives, including pyrazinamide, are crucial in tuberculosis treatment. Pyrazinamide is a prodrug converted into pyrazinoic acid, which disrupts the membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis. This action is particularly effective against non-replicating bacilli, highlighting its importance in tuberculosis chemotherapy (Zhang et al., 2003).
Hypotensive and Adrenergic-Receptor Blocking Activity
Certain derivatives of this compound, specifically in the class of hexahydro-1(H)-pyrazino[1,2-a]quinolines, have shown hypotensive and adrenergic-receptor blocking activity. This pharmacological evaluation suggests potential applications in the treatment of hypertension (Rao et al., 1970).
Resistance Mechanisms in Mycobacterium tuberculosis
Research has focused on understanding the resistance mechanisms of Mycobacterium tuberculosis to pyrazinamide, which often involves mutations in the pncA gene. This research is vital for developing diagnostic tests and improving treatment regimens for tuberculosis (Miotto et al., 2014).
Pharmacokinetic Properties
Studies have explored the pharmacokinetic properties of this compound derivatives, with a focus on minimizing the formation of reactive metabolites. This is crucial for developing safer and more effective therapeutic agents (Zhuo et al., 2010).
Novel Anticancer Agents
Some derivatives of this compound have been investigated for their potential as anticancer agents. These studies involve the design and synthesis of analogs to optimize their potency and selectivity against specific cancer targets (Murphy et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
N-phenethyl-2-pyrazinamine, also known as N-(2-phenylethyl)pyrazin-2-amine, is a derivative of pyrazinamide . Pyrazinamide is a unique antituberculosis (anti-TB) drug that plays a key role in shortening TB therapy . It targets multiple sites such as energy production, trans-translation, and perhaps pantothenate/coenzyme A required for persister survival .
Mode of Action
Pyrazinamide diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .
Biochemical Pathways
It is known that pyrazinamide, a related compound, interferes with fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Pharmacokinetics
The pharmacokinetics of pyrazinamide, a related compound, have been investigated . The plasma and urine pharmacokinetic parameters of pyrazinamide and of its metabolites have been studied after a single oral dose of pyrazinamide .
Result of Action
It is known that pyrazinamide kills nonreplicating persisters that other tb drugs fail to kill, which makes it an essential drug for inclusion in any drug combinations for treating drug-susceptible and drug-resistant tb such as multidrug-resistant tb .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the degradation of pyrazinamide in aqueous solution by electron beam irradiation was highly efficient . The addition of H2O2 or K2S2O8 improved the degradation and mineralization of pyrazinamide . The degradation mechanism of pyrazinamide was studied by the experimental results and quantum chemical calculations .
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)6-7-14-12-10-13-8-9-15-12/h1-5,8-10H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZQOOYOLNLHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide](/img/structure/B2874469.png)
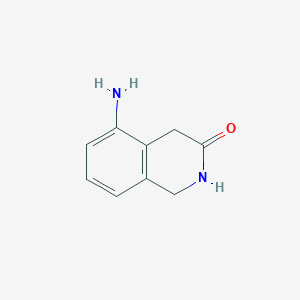
![3-[(2-fluorophenoxy)methyl]-4-hexyl-1H-1,2,4-triazole-5-thione](/img/structure/B2874471.png)
![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)
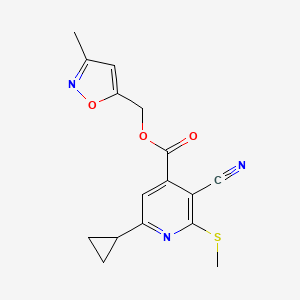
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]](/img/structure/B2874478.png)
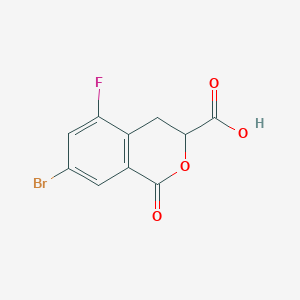
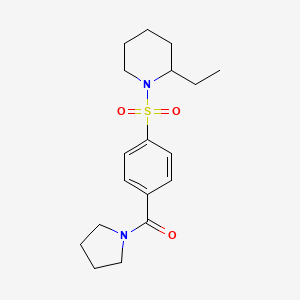
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)
